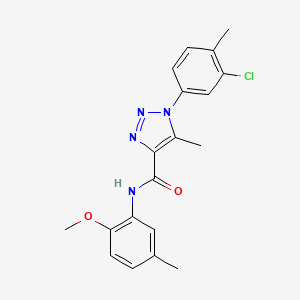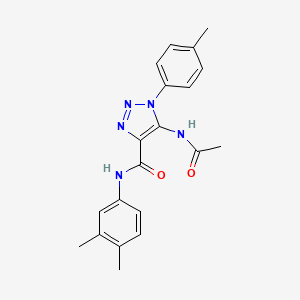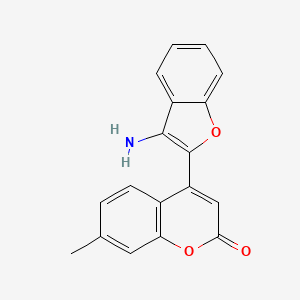
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex nicotinamide derivatives, including those similar to the compound , involves multi-step chemical reactions. These processes often include the formation of oxadiazole rings and the attachment of various functional groups to the nicotinamide core. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound with a similar complexity, was achieved through a well-defined synthesis route, highlighting the intricate steps required for creating such compounds (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by X-ray crystallography, which provides detailed information on their crystalline forms and molecular geometry. For example, studies have detailed the crystal structure of related compounds, providing insights into their spatial arrangement and molecular interactions (Cobo et al., 2008). These analyses are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Nicotinamide derivatives engage in various chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitutions, ring-closure reactions to form oxadiazoles, and interactions with other organic compounds. The reactivity of these compounds is often explored through synthetic routes that produce novel derivatives with potential biological activities (Bonacorso et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in various fields. These properties are determined through analytical techniques like differential scanning calorimetry (DSC) and solubility tests. Understanding the physical properties helps in the compound's formulation and storage (Cheong et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for derivatization, are crucial for the compound's utility in chemical synthesis and pharmacology. Studies focusing on the synthesis and reaction mechanisms provide insights into these properties, facilitating the development of new compounds with enhanced features (Yu et al., 2021).
Applications De Recherche Scientifique
Nicotinamide Derivatives
Nicotinamide is a form of vitamin B3 and plays a crucial role in various biological processes. Nicotinamide derivatives have been studied extensively for their pharmacological properties.
Enzyme Inhibition : Nicotinamide derivatives can inhibit enzymes like Nicotinamide N-methyltransferase (NNMT), which is involved in drug metabolism and detoxification processes. Inhibition of NNMT has been linked to potential therapeutic applications in treating various diseases, including cancer and metabolic disorders (Ulanovskaya et al., 2013).
Antiprotozoal Activity : Certain nicotinamide analogs, such as those incorporating oxadiazole rings, have shown promising antiprotozoal activity, indicating potential for the development of new treatments for protozoal infections (Ismail et al., 2003).
Oxadiazole Derivatives
Oxadiazole is a heterocyclic compound known for its diverse pharmacological activities.
Anticancer Properties : Oxadiazole derivatives have been explored for their anticancer activities. They can act as apoptosis inducers, a mechanism that can be harnessed to develop anticancer drugs (Cai et al., 2003).
Anti-inflammatory and Analgesic Effects : These compounds have also demonstrated significant anti-inflammatory and analgesic effects, making them candidates for developing new pain relief and anti-inflammatory medications (Faheem, 2018).
Propriétés
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-20(15-8-9-17(21-11-15)27-13-16-7-4-10-26-16)22-12-18-23-19(24-28-18)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCLIDDZJMSTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)
![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)
![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)
![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)
![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)


![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2490178.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)